Cas no 88654-15-3 (4-Piperidinecarboxamide, 1-ethyl-)

4-Piperidinecarboxamide, 1-ethyl-, is a piperidine derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a carboxamide group at the 4-position and an ethyl substitution on the nitrogen, offering versatility as an intermediate in drug development. The compound's well-defined molecular framework allows for precise modifications, making it valuable in the design of bioactive molecules. Its stability under standard conditions ensures reliable handling and storage. Researchers may explore its utility in synthesizing analogs for CNS-targeting compounds or other therapeutic agents. The product is typically supplied with high purity, ensuring consistency in experimental and industrial processes.
4-Piperidinecarboxamide, 1-ethyl- structure
88654-15-3 structure
Product Name:4-Piperidinecarboxamide, 1-ethyl-
CAS No:88654-15-3
MF:C8H16N2O
MW:156.225441932678
MDL:MFCD00463125
CID:625391
PubChem ID:567825
Update Time:2025-05-19

4-Piperidinecarboxamide, 1-ethyl- Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidinecarboxamide, 1-ethyl-
    • 1-ethylpiperidine-4-carboxamide
    • MLS000552651
    • AKOS015959747
    • HMS2286H24
    • SMR000146166
    • 1-ethylisonipecotamide
    • 1-Ethyl-piperidine-4-carboxylic acid amide
    • Oprea1_266410
    • MFCD00463125
    • 1-Ethyl-4-piperidinecarboxamide
    • SCHEMBL2782943
    • CS-0208768
    • LS-05019
    • BDBM48466
    • CHEMBL1574843
    • DTXSID20340834
    • cid_567825
    • SB41814
    • 88654-15-3
    • AJ-292/34008011
    • ALBB-016169
    • MDL: MFCD00463125
    • Inchi: 1S/C8H16N2O/c1-2-10-5-3-7(4-6-10)8(9)11/h7H,2-6H2,1H3,(H2,9,11)
    • InChI Key: USGHIMJARYRESV-UHFFFAOYSA-N
    • SMILES: O=C(C1CCN(CC)CC1)N

Computed Properties

  • Exact Mass: 156.126263138g/mol
  • Monoisotopic Mass: 156.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 46.3Ų

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4-Piperidinecarboxamide, 1-ethyl- Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:88654-15-3)4-Piperidinecarboxamide, 1-ethyl-
Order Number:A1186444
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:00
Price ($):240.0
Email:sales@amadischem.com

Additional information on 4-Piperidinecarboxamide, 1-ethyl-

4-Piperidinecarboxamide, 1-ethyl- (CAS No. 88654-15-3): An Overview of Its Structure, Properties, and Applications in Modern Research

4-Piperidinecarboxamide, 1-ethyl- (CAS No. 88654-15-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 1-Ethylpiperidine-4-carboxamide, is a derivative of piperidine, a six-membered heterocyclic amine with a wide range of biological activities. The addition of the ethyl group to the piperidine ring and the carboxamide functionality imparts unique properties that make it a valuable molecule for various applications.

The structure of 4-Piperidinecarboxamide, 1-ethyl- consists of a piperidine ring with an ethyl group attached to the nitrogen atom at position 1 and a carboxamide group at position 4. The piperidine ring is a fundamental building block in many biologically active compounds due to its ability to mimic the structure and function of natural amino acids and neurotransmitters. The ethyl substitution enhances the lipophilicity of the molecule, which can influence its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

In terms of physical properties, 4-Piperidinecarboxamide, 1-ethyl- is typically a white crystalline solid with a melting point ranging from 90°C to 95°C. It is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These solubility characteristics are important for its use in various experimental protocols and formulations.

The chemical reactivity of 4-Piperidinecarboxamide, 1-ethyl- is influenced by its functional groups. The carboxamide group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity. Additionally, the piperidine ring can undergo various chemical transformations such as alkylation, acylation, and oxidation, making it a versatile starting material for the synthesis of more complex molecules.

Recent research has focused on the potential therapeutic applications of 4-Piperidinecarboxamide, 1-ethyl-. Studies have shown that this compound exhibits anti-inflammatory properties by modulating the activity of certain enzymes involved in inflammatory pathways. For example, it has been reported to inhibit cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). This makes 4-Piperidinecarboxamide, 1-ethyl- a promising candidate for the development of new anti-inflammatory agents.

Beyond its anti-inflammatory effects, 4-Piperidinecarboxamide, 1-ethyl- has also been investigated for its potential neuroprotective properties. Research suggests that it can protect neurons from oxidative stress and apoptosis by scavenging free radicals and modulating intracellular signaling pathways. These findings have implications for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

In the context of drug discovery, 4-Piperidinecarboxamide, 1-ethyl- serves as a lead compound for the development of new therapeutic agents. Its structural flexibility allows for the introduction of various substituents to optimize its pharmacological profile. For instance, modifications to the ethyl group or the carboxamide functionality can enhance its potency, selectivity, and bioavailability. High-throughput screening techniques have been employed to identify derivatives with improved therapeutic indices.

The safety profile of 4-Piperidinecarboxamide, 1-ethyl- is another important consideration in its development as a pharmaceutical agent. Preclinical studies have demonstrated that it has low toxicity and good tolerability at therapeutic doses. However, further investigations are needed to fully understand its long-term safety and potential side effects.

In conclusion, 4-Piperidinecarboxamide, 1-ethyl- (CAS No. 88654-15-3) is a versatile compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique structure and biological activities make it an attractive candidate for the development of new therapeutic agents targeting inflammatory and neurodegenerative diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses.

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Amadis Chemical Company Limited
(CAS:88654-15-3)4-Piperidinecarboxamide, 1-ethyl-
A1186444
Purity:99%
Quantity:1g
Price ($):240.0
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